molecular formula C63H99FN12O25Si B10860804 Flotufolastat F-18 CAS No. 2305060-41-5

Flotufolastat F-18

Cat. No.: B10860804
CAS No.: 2305060-41-5
M. Wt: 1470.6 g/mol
InChI Key: QMGJNAVROCDAIW-MQNQVPOESA-N
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Description

Flotufolastat F-18 (also known as 18 F-rhPSMA-7.3) is a radiohybrid (rh) prostate-specific membrane antigen (PSMA)-targeted diagnostic radiopharmaceutical used in positron emission tomography (PET) imaging research . Its mechanism of action involves high-affinity binding (IC50 = 4.4 nM) to the extracellular domain of PSMA, a transmembrane glycoprotein highly overexpressed on the surface of prostate cancer cells . Upon binding, the radiotracer-receptor complex is internalized, enabling specific and precise targeting . The fluorine-18 isotope is a positron (β+)-emitting radionuclide with a 109.8-minute half-life, and the annihilation events following positron emission are detected by the PET scanner to generate high-resolution images of PSMA-positive lesions . This agent provides significant research value for investigating prostate cancer localization, staging, and recurrence. In clinical studies, it demonstrated a 95% detection rate for localizing recurrent disease in men with biochemical recurrence and negative conventional imaging . It is indicated for research related to identifying PSMA-positive lesions in men with prostate cancer with suspected metastasis who are candidates for initial definitive therapy, as well as in men with suspected recurrence based on elevated serum prostate-specific antigen (PSA) levels . Its optimized biodistribution profile, with only approximately 7% of the radioactivity excreted in urine within the first two hours post-injection, helps minimize interference from bladder activity during image assessment of the prostate bed . This compound is supplied as a sterile, clear, colorless solution for intravenous administration. Researchers must handle this product with appropriate safety measures, including waterproof gloves and effective radiation shielding, to minimize radiation exposure . All procedures must comply with applicable regulations for the safe use and disposal of radiopharmaceuticals. This product is labeled For Research Use Only (RUO) and is strictly not intended for diagnostic use, therapeutic use, or administration in humans outside of a rigorously controlled research framework.

Properties

Key on ui mechanism of action

Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) (IC50 = 4.4 nM) expressed on cells, including prostate cancer cells. The fluorine-18 group in flotufolastat F-18 is a ß+ emitting radionuclide that can be detected using positron emission tomography (PET). Since prostate cancer cells overexpress PSMA and flotufolastat F-18 is internalized by cells, this radioactive agent can be used for the diagnostic imaging of prostate cancer patients. Compared to morphologic imaging, such as computerized tomography (CT) scans and magnetic resonance imaging (MRI), the use of PET targeting PSMA is a superior technique for the localization of recurrent disease or primary node (N) staging.

CAS No.

2305060-41-5

Molecular Formula

C63H99FN12O25Si

Molecular Weight

1470.6 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1

InChI Key

QMGJNAVROCDAIW-MQNQVPOESA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F]

Canonical SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F

Origin of Product

United States

Molecular Design and Radiochemical Synthesis Research of Flotufolastat F 18

Fluorine-18 Radiochemistry Methods

Cyclotron Production of Fluorine-18 for Radiopharmaceutical Synthesis

Fluorine-18 ([18F]) is the most commonly used radioisotope in PET imaging due to its favorable nuclear and physical characteristics, including a 97% positron decay rate, a half-life of approximately 109.7 minutes, and low positron energy, which contributes to high image resolution utupub.fiacs.orgwikipedia.org. The primary method for producing [18F] involves cyclotron bombardment of enriched oxygen-18 ([18O])-water targets with high-energy protons, typically around 16-20 MeV, via the 18O[18F] nuclear reaction openmedscience.comwikipedia.org. This process yields an aqueous solution of [18F]fluoride ion, which is suitable for nucleophilic radiolabeling openmedscience.comwikipedia.org. Alternatively, [18F] can be produced as [18F]F2 gas through the bombardment of neon-20 (B78926) with deuterons via the 20Ne[18F] reaction, or via isotopic exchange with carrier F2 gas, though this method typically results in lower specific activity due to the addition of carrier fluorine-19 acs.orgnih.govnih.gov. The choice of production method is dictated by the subsequent chemical reactions required for radiolabeling acs.org. For nucleophilic synthesis, the aqueous [18F]fluoride is the preferred form wikipedia.orgresearchgate.net. Cyclotrons such as IBA's Cyclone® KIUBE and Cyclone® IKON are utilized for [18F] production, with target systems like the Nirta® Liquid target designed for efficient use of enriched water iba-radiopharmasolutions.com.

Nucleophilic 18F-Fluorination Reaction Pathways

Nucleophilic substitution reactions using [18F]fluoride ion are the most prevalent method for labeling PET radiopharmaceuticals due to the accessibility and high specific activity of the [18F]fluoride precursor acs.orgresearchgate.net. To enhance the nucleophilicity of the [18F]fluoride ion, which is typically generated in aqueous media, it must be effectively dehydrated. This is commonly achieved through azeotropic drying, often involving evaporation in polar aprotic solvents, or by using phase transfer catalysts (PTCs) such as Kryptofix 2.2.2 or tetraalkylammonium salts to improve its solubility and reactivity in organic solvents acs.orgresearchgate.netmdpi.com. Transition metal catalysis, particularly copper-mediated reactions, has also emerged as a powerful strategy to facilitate nucleophilic [18F]fluorination of arylboronates and other precursors, expanding the scope of accessible molecules nih.govox.ac.ukacs.orgacs.orgescholarship.orgsioc-journal.cnmdpi.comcas.cn. These methods can offer improved yields and functional group tolerance compared to traditional nucleophilic substitution pathways nih.govacs.orgacs.orgsioc-journal.cn.

Electrophilic 18F-Fluorination Methodologies

Electrophilic [18F]-fluorination typically utilizes [18F]F2 gas or its derivatives, such as [18F]acetylhypofluorite ([18F]AcOF) or [18F]xenon difluoride ([18F]XeF2) acs.orgnih.gov. While these methods are effective for labeling electron-rich substrates like alkenes and aromatics, they often suffer from issues such as high reactivity, reduced radiochemical yields, poor selectivity, and complicated purification requirements utupub.finih.gov. The production of [18F]F2 necessitates the addition of carrier [19F]F2, which limits the specific activity of the final product acs.orgnih.govnih.govacs.orgutupub.fi. Despite these challenges, electrophilic fluorination remains a viable route for certain molecules that cannot be synthesized via nucleophilic pathways nih.gov. Recent advancements include the development of [18F]fluoride-derived electrophilic reagents, such as palladium(IV) complexes, which aim to combine the advantages of both nucleophilic and electrophilic approaches nih.govacs.org.

Automated Radiosynthesis Protocol Development and Optimization

The automation of radiochemical synthesis is crucial for the efficient, safe, and reproducible production of PET radiopharmaceuticals, especially for clinical translation and Good Manufacturing Practice (GMP) compliance rsc.orgsnmjournals.orge-century.usresearchgate.netnih.gov. Automated synthesis modules, such as the GE TRACERlab FXFN or the Sofie Elixys module, are widely used to perform the complex reaction sequences required for [18F] labeling iba-radiopharmasolutions.comrsc.orgsnmjournals.org. The development of automated protocols involves optimizing reaction parameters, reagent delivery, purification steps, and formulation to ensure high radiochemical yield and purity rsc.orgsnmjournals.orgresearchgate.netnih.gov. For Flotufolastat F-18, automated synthesis platforms are essential for its production, enabling consistent quality and scalability iba-radiopharmasolutions.comrsc.org.

Precursor Chemistry and Purification Challenges in Radiosynthesis

The synthesis of this compound requires carefully designed precursor molecules that can readily accept the [18F] label. The precursor chemistry involves synthesizing molecules with suitable leaving groups or reactive sites that facilitate efficient radiolabeling, whether via nucleophilic or electrophilic pathways acs.orgresearchgate.net. Challenges in precursor synthesis include ensuring high purity, stability, and appropriate reactivity for radiolabeling.

Purification of [18F]-labeled radiotracers is a critical step to ensure high radiochemical purity (>95%) for clinical use rsc.org. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Solid Phase Extraction (SPE) rsc.orgaffinisep.comnih.gov. HPLC offers high resolution but can be time-consuming, bulky, and may require subsequent reformulation due to bio-incompatible mobile phases rsc.orgnih.gov. SPE is generally faster and simpler, with advancements leading to its use as an alternative to HPLC for certain radiotracers, reducing manual handling and improving reliability rsc.orgaffinisep.comnih.gov. For this compound, efficient purification protocols are essential to remove unreacted precursor, by-products, and residual reagents like Kryptofix, ensuring the final product meets stringent quality control criteria rsc.orgaffinisep.com.

Molecular Interaction and Binding Dynamics Research of Flotufolastat F 18

Prostate-Specific Membrane Antigen (PSMA) Biochemical Characterization as a Target

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein (B1211001) that plays a significant role in prostate cancer progression and is a validated target for diagnostic imaging and therapeutic interventions. Its expression is significantly upregulated in prostate cancer cells, particularly in more aggressive and metastatic forms, compared to normal tissues mdpi.comfrontiersin.orgnih.gov.

PSMA Expression Patterns in Cellular Models

PSMA expression is a hallmark of prostate cancer. It is found at low levels in normal prostate tissue but is significantly overexpressed in prostate cancer cells, with expression levels correlating with tumor aggressiveness and Gleason score mdpi.comfrontiersin.orgnih.govnih.gov. Cellular models, such as the LNCaP prostate cancer cell line, are known to express high levels of PSMA, making them valuable for studying PSMA-ligand interactions mdpi.comfda.govpharmaoffer.com. While PSMA is primarily associated with prostate cancer, it also exhibits expression in the neovasculature of various other solid tumors and in a limited number of normal tissues, including salivary glands, kidneys, and the small intestine frontiersin.orgnih.govnih.gov.

Extracellular Domain Interaction Mechanisms of PSMA

PSMA is a 100-kDa type II transmembrane glycoprotein with a structure comprising a short intracellular domain, a transmembrane domain, and a large extracellular domain mdpi.comfrontiersin.orgnih.gov. The extracellular portion contains the active site of the enzyme, which possesses carboxypeptidase and folate hydrolase activities mdpi.comfrontiersin.org. This extracellular domain is the primary target for PSMA-binding ligands like flotufolastat F-18. The enzyme's active site features a funnel-shaped tunnel with zinc ions that bind glutamate-like moieties of its natural substrates and targeting ligands frontiersin.org. PSMA functions as a homodimer, and this dimerization of the extracellular domain is crucial for its enzymatic activity and recognition by antibodies pnas.org. The internalization of PSMA into cells is believed to occur via receptor-mediated endocytosis, involving interactions with proteins like calveolin-1 and clathrin-coated pits, which is a critical mechanism for the accumulation of radiolabeled tracers within target cells mdpi.comnih.gov.

This compound Binding Affinity and Specificity Studies

This compound is designed to bind with high affinity and specificity to PSMA, enabling its detection via PET imaging. Its binding characteristics are evaluated through various in vitro and in vivo assays.

In Vitro Competitive Binding Assays and IC50 Determination

In vitro competitive binding assays are essential for quantifying the affinity of this compound for PSMA. These studies typically involve measuring the ability of this compound to displace a known radiolabeled PSMA ligand. This compound has demonstrated high binding affinity for PSMA, with reported IC50 values in the low nanomolar range. For instance, studies indicate an IC50 of approximately 4.4 nM for this compound binding to PSMA pharmaoffer.comnih.govdrugbank.comnih.gov. This high affinity suggests potent competition with other PSMA-binding molecules.

Cellular Internalization Kinetics of this compound Conjugates

Following binding to the extracellular domain of PSMA, this compound, like other PSMA-targeting agents, is internalized into the cell via receptor-mediated endocytosis mdpi.comnih.gov. Studies evaluating the cellular internalization kinetics of this compound or its related compounds demonstrate efficient uptake into PSMA-expressing cells. For example, related radiohybrid PSMA-7 isomers have shown internalization ranging from 69.6% to over 200% in PSMA-overexpressing cell lines, indicating rapid and substantial cellular uptake fda.gov. Kinetic analyses of related compounds suggest that uptake increases over time, with optimal lesion detection starting from approximately 60 minutes post-injection, and the binding kinetics are often described as nearly irreversible, indicative of cellular trapping researchgate.netresearchgate.net.

Comparative Molecular Binding Analysis with Related PSMA Ligands

This compound is part of a class of PSMA-targeting radiopharmaceuticals, including agents like 68Ga-PSMA-11 and piflufolastat (B606989) F-18 (18F-DCFPyL). Comparative analyses highlight the binding characteristics and biodistribution profiles of these agents. This compound, as a radiohybrid (rh) PSMA ligand, offers advantages such as a longer half-life compared to 68Ga-labeled tracers, facilitating larger-scale manufacturing and a more flexible imaging window drugbank.comurotoday.com. While sharing high PSMA binding affinity with other PSMA ligands, this compound has demonstrated a favorable biodistribution profile, including faster clearance from the blood pool, liver, and kidneys, and high tumor accumulation compared to some of its diastereoisomers nih.govdrugbank.commdpi.com. Additionally, it has shown lower average urinary excretion compared to 18F-DCFPyL and 68Ga-PSMA-11, potentially improving imaging of pelvic regions mdpi.com.

Preclinical Pharmacokinetics and Biodistribution Research of Flotufolastat F 18

In Vitro Cellular Uptake and Retention Dynamics

Initial in vitro evaluations were critical in identifying the potential of Flotufolastat F-18. Comparative studies of the four stereoisomers of rhPSMA-7 revealed that this compound ([¹⁸F, natGa]rhPSMA-7.3) demonstrated high PSMA affinity and internalization rates into PSMA-expressing cells. nih.gov Specifically, cell studies showed high internalization for the -7.2, -7.3, and -7.4 isomers, while the -7.1 isomer showed approximately two-fold lower values. nih.gov Further research confirmed that this compound exhibits high binding affinity to PSMA and is efficiently internalized by cells that express the antigen. auajournals.org

Animal Model Studies for Pharmacokinetic Profiling

Comprehensive animal studies, primarily using LNCaP tumor-bearing SCID mice, were conducted to establish the in vivo pharmacokinetic profile of this compound. nih.govnih.gov These studies involved dissecting tissues at various time points post-injection to quantify the distribution of the radiotracer. nih.govresearchgate.net

Preclinical studies consistently demonstrated high accumulation and retention of this compound in PSMA-positive tumors. nih.govdrugbank.com In a direct intraindividual comparison in tumor-bearing mice, the [¹⁸F, natGa]rhPSMA-7.3 isomer was identified as the preferred candidate due to its high tumor accumulation alongside favorable clearance from other tissues. nih.gov Studies comparing it to the mixture of isomers ([¹⁸F]rhPSMA-7) showed that this compound had a trend towards higher uptake in tumor lesions. researchgate.netsnmjournals.org Biodistribution studies in LNCaP tumor-bearing mice revealed high tumor uptake for the compound. researchgate.net

This compound is characterized by rapid clearance from the bloodstream. drugbank.composluma.com The selection of the 7.3 isomer was partly based on its lower retention in the blood pool compared to other isomers. nih.gov This fast clearance from circulation contributes to favorable imaging characteristics by reducing background signal. drugbank.com Preclinical biodistribution studies in SCID mice involved collecting blood samples at multiple time points to confirm these clearance kinetics. nih.govresearchgate.net

The following table shows the distribution of this compound in various organs in mice at 1-hour post-injection, presented as the percentage of the injected dose per gram of tissue (%ID/g).

OrganMean %ID/g (± SD)
Blood0.81 (± 0.08)
Spleen7.95 (± 1.48)
Pancreas1.13 (± 0.22)
Kidneys30.65 (± 4.90)
Liver1.34 (± 0.22)
Lungs1.37 (± 0.17)
Heart0.58 (± 0.11)
Bone (Femur)1.95 (± 0.38)
Muscle0.28 (± 0.06)
Brain0.03 (± 0.01)
Data derived from preclinical studies in mice.

The primary route of elimination for this compound is through the urinary system. drugbank.composluma.com Preclinical animal models demonstrated fast renal excretion. researchgate.net Studies in mice showed that the compound had low uptake and retention in the liver, indicating minimal hepatobiliary excretion. nih.govresearchgate.net The selection of the [¹⁸F, natGa]rhPSMA-7.3 isomer was supported by its lower accumulation in the kidneys and liver compared to other isomers, which is advantageous for reducing radiation dose to these organs and improving image contrast. nih.gov While human data confirms this, the foundational observations were made in animal models where urine and key organs like the kidneys and bladder were harvested and analyzed at sequential time points. nih.govresearchgate.net

Biodistribution studies in mice mapped the uptake of this compound in various normal tissues. nih.gov Consistent with other PSMA-targeted agents, high physiological uptake was observed in organs known to express PSMA, such as the kidneys and spleen. researchgate.netsnmjournals.orgnih.gov The salivary glands also show high uptake in human studies, a characteristic of PSMA-ligands. snmjournals.orgnih.gov In mouse models, samples from a wide range of organs—including the heart, lungs, liver, spleen, pancreas, stomach, intestines, kidneys, and bone—were analyzed to create a comprehensive biodistribution profile. nih.govdntb.gov.ua This detailed mapping in animals was crucial for predicting the distribution pattern later observed in humans. nih.govnih.gove-century.us

A key characteristic of this compound identified in preclinical evaluations is its comparatively lower and slower urinary excretion. nih.govurologytimes.com Preclinical comparisons showed that this compound resulted in significantly lower bladder uptake than its parent compound mixture, ¹⁸F-rhPSMA-7. researchgate.net This property is significant because high levels of radioactivity in the urinary bladder and ureters can obscure or create artifacts that interfere with the detection of cancerous lesions in the prostate bed and adjacent pelvic lymph nodes. urologytimes.comsnmjournals.orgnih.govresearchgate.net Early clinical data later confirmed that this compound has lower average urinary excretion compared to other renally cleared PSMA-PET agents. auajournals.orgnih.govnih.gov The favorable urinary excretion profile observed preclinically suggested a potential for improved image evaluation in the pelvic region, an advantage that has been substantiated in subsequent human studies where the impact of urinary activity on image interpretation was found to be low. snmjournals.orgnih.govurologytimes.comnih.gov

Preclinical Dosimetry and Radiation Physics Research

Preclinical research into the dosimetry and radiation physics of this compound (also known as ¹⁸F-rhPSMA-7.3) has been crucial in establishing its radiation exposure profile before human trials. snmjournals.org These studies, primarily conducted in animal models, provide foundational data on the absorbed radiation doses to various organs and the total effective dose.

Detailed preclinical dosimetry studies were performed using severe combined immunodeficient (SCID) mice. nih.govelsevierpure.comresearchgate.net In this research, mice were injected with 28.5 ± 4.8 MBq of this compound and were studied at multiple timepoints ranging from 10 to 300 minutes post-injection. elsevierpure.comresearchgate.net To determine the biodistribution and calculate dosimetry, various tissues—including the heart, lungs, liver, spleen, pancreas, kidneys, and bladder—were harvested, and the percentage of the injected dose per gram (%ID/g) was calculated. nih.govelsevierpure.comresearchgate.net The absorbed radiation doses were then estimated using specialized software, OLINDA/EXM 1.0. nih.govresearchgate.net

The findings from these preclinical studies revealed extrapolated total effective doses based on different bladder voiding intervals. nih.govelsevierpure.comresearchgate.net These results indicated a favorable radiation dosimetry profile for the compound. nih.gov

Preclinical Dosimetry Data for this compound

The following table summarizes the extrapolated total effective dose from preclinical studies in mice, providing insight into the radiation physics of the compound under different physiological assumptions.

Bladder Voiding IntervalExtrapolated Total Effective Dose (µSv/MBq)
1 hour12.8 elsevierpure.comresearchgate.net
3.5 hours21.7 elsevierpure.comresearchgate.net

The organs identified as receiving the highest mean absorbed dose per unit of administered radioactivity in human studies, which often correlate with preclinical findings, include the adrenal glands, kidneys, and salivary glands. snmjournals.org Preclinical studies noted that this compound demonstrated faster clearance from the blood pool, liver, and kidneys compared to other diastereoisomers. drugbank.com This rapid clearance is a key aspect of its radiation physics and contributes to its dosimetric profile.

Advanced Imaging Research Methodologies and Quantitative Analysis with Flotufolastat F 18

Positron Emission Tomography (PET) Imaging Protocols

Precise PET imaging protocols are fundamental for obtaining high-quality diagnostic data with flotufolastat F-18. This involves carefully defined acquisition parameters, reconstruction techniques, and consideration of patient preparation and tracer timing.

Optimized Image Acquisition Parameters and Reconstruction Techniques

Standardized acquisition protocols are essential for consistent and comparable results across studies. This compound PET/CT imaging typically follows specific parameters to ensure optimal visualization of PSMA-positive lesions.

Acquisition Timing: Image acquisition generally commences 50 to 70 minutes following the intravenous administration of this compound nih.govnih.govposluma.comresearchgate.netnih.gov. The tracer has a physical half-life of approximately 109.8 minutes, allowing for a suitable window for imaging ausrad.comcancernetwork.com.

Imaging Field of View: Scans are typically performed in a caudal-cranial direction, extending from the mid-thigh to the vertex of the skull nih.govposluma.comausrad.com. This comprehensive coverage ensures that potential disease sites throughout the body are assessed.

Scanner Technology: Common PET/CT scanners used in studies include Siemens Biograph mCT flow and Siemens Biograph Horizon models nih.govausrad.com.

Acquisition Duration: The time per bed position is generally set between 2 and 3 minutes nih.govnih.govausrad.com.

Reconstruction Techniques: Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are commonly employed. Specific parameters often include 4 iterations and 10 subsets, coupled with a Gaussian filter with a Full Width at Half Maximum (FWHM) of 3.0 mm or 5 mm nih.govausrad.comconnectjournals.com. Time-of-flight (TOF) reconstruction is utilized when available to improve image quality nih.gov.

Table 1: Optimized Image Acquisition and Reconstruction Parameters for this compound PET/CT

ParameterSpecificationReference(s)
Injection-to-Acquisition Delay 50-70 minutes nih.govnih.govposluma.comresearchgate.netnih.gov
Imaging Field of View Caudal-cranial from mid-thigh to skull base nih.govposluma.comausrad.com
Scanner Type Siemens Biograph mCT flow, Siemens Biograph Horizon nih.govausrad.com
Acquisition Mode 3D nih.gov
Time per Bed Position 2.0–2.48 minutes (mCT flow), 2 minutes (Horizon) nih.govausrad.com
Reconstruction Algorithm Iterative (e.g., OSEM) nih.govausrad.comconnectjournals.com
Iterations 4 nih.govausrad.com
Subsets 10 nih.govausrad.com
Smoothing Filter Gaussian filter, FWHM 3.0 mm or 5 mm nih.govausrad.com
Time-of-Flight (TOF) Utilized if available nih.gov
CT Parameters (Example) 90 eff mAs, 130 kVp (for attenuation correction) ausrad.com

Influence of Tracer Injection Timing on Image Quality

The timing of PET image acquisition relative to tracer injection is critical for optimal lesion detection and image quality. While this compound is typically acquired 50-70 minutes post-injection, studies with other PSMA tracers, such as 18F-DCFPyL, have indicated that later imaging (e.g., 120 minutes) can reveal more lesions or changes in uptake compared to earlier scans (60 minutes) snmjournals.org. This suggests that the pharmacokinetic profile of this compound, including its clearance and target binding over time, influences image quality and detection rates. Research continues to refine the ideal acquisition windows to maximize the signal-to-noise ratio and lesion contrast.

Impact of Subject Preparation on this compound Biodistribution

Subject preparation, particularly dietary intake, can potentially influence the biodistribution of radiotracers. For PSMA-ligand PET imaging, including this compound, the necessity of fasting is a subject of ongoing discussion. While some studies suggest that fasting may reduce physiological background uptake in organs like the liver and small intestine, potentially improving tumor-to-background ratios for other PSMA tracers nih.govresearchgate.net, research specifically on this compound has indicated that fasting may not significantly impact tracer uptake in the liver and small bowel nih.gov. Unlike FDG-PET, where fasting is a standard requirement, PSMA-ligand PET imaging does not mandate fasting in routine clinical practice, though research is exploring its effects. Patients are consistently advised to void their bladder immediately before the scan to minimize urinary excretion artifacts posluma.comausrad.com.

Image Interpretation and Methodological Research

Accurate interpretation of this compound PET/CT scans relies on robust methodologies for verifying findings and assessing reader performance.

Standard of Truth (SoT) Verification Strategies in Imaging Research

Establishing a "Standard of Truth" (SoT) is paramount in validating the diagnostic performance of new imaging agents like this compound. In prostate cancer research, particularly for recurrent disease where obtaining definitive histopathology from all suspected lesions is often impractical or unethical, SoT strategies typically involve a combination of methods. These include histopathological confirmation from surgical specimens or biopsies, and correlative imaging using conventional modalities such as CT, MRI, or bone scans researchgate.netnih.govascopubs.orgresearchgate.net. The SPOTLIGHT study highlighted that the choice of SoT method can significantly influence study endpoints, with histopathology generally yielding higher verified detection rates (VDR) compared to relying solely on baseline or historic imaging ascopubs.orgresearchgate.net. In the LIGHTHOUSE trial, the SoT for nodal metastases was histopathology, while for distant metastases, it was histopathology or confirmatory conventional imaging urotoday.com. The detection rate (DR) and verified DR (VDR) are key metrics derived from these SoT strategies, quantifying the proportion of patients or lesions correctly identified by the PET tracer.

Statistical Assessment of Interreader and Intrareader Agreement in Image Interpretation

The reliability and reproducibility of image interpretation are critical for the widespread adoption and clinical utility of this compound. Studies have rigorously assessed interreader and intrareader agreement to quantify this consistency.

In phase 3 trials like LIGHTHOUSE and SPOTLIGHT, three independent, blinded readers evaluated this compound PET/CT scans urologytimes.comnih.govresearchgate.netresearchgate.neturotoday.com. Interreader agreement, measuring the consistency among different readers, was found to be high. Pairwise interreader agreement reached 95% or greater in patients with newly diagnosed prostate cancer and 75% or greater in patients with recurrent prostate cancer urologytimes.comnih.govresearchgate.netresearchgate.neturotoday.com. Statistical measures like Cohen's kappa (κ) were used to quantify this agreement, with values ranging from not estimable to 0.55 for pairwise comparisons and Fleiss' κ values of 0.50 for newly diagnosed and 0.41 for recurrent disease urologytimes.comnih.govresearchgate.netresearchgate.neturotoday.com. Agreement was particularly strong in specific anatomical regions, such as the prostate in newly diagnosed patients (≥95%) and pelvic lymph nodes in recurrent disease (≥87%) urologytimes.comnih.govresearchgate.netresearchgate.neturotoday.com.

Intrareader agreement, assessing the consistency of a single reader's interpretation over time, was evaluated by having readers re-evaluate a subset of scans after a minimum of four weeks. This analysis showed intrareader agreement to be 86% or better across both patient populations urologytimes.comnih.govresearchgate.netresearchgate.neturotoday.com. These findings collectively demonstrate that this compound PET/CT images can be reliably interpreted, indicating a high degree of reproducibility and supporting its role in clinical decision-making.

Table 2: Interreader and Intrareader Agreement Statistics for this compound Image Interpretation

Agreement TypePopulationPairwise Agreement (%)Cohen's κ (Range)Fleiss' κ
Interreader Newly Diagnosed≥ 95%Not estimable to 0.550.50
Recurrent≥ 75%Not estimable to 0.550.41
Intrareader Newly Diagnosed≥ 86%N/AN/A
Recurrent≥ 86%N/AN/A

Note: Agreement was highest in the prostate (newly diagnosed) and pelvic lymph nodes (recurrent) for interreader comparisons.

Advanced Techniques for Lesion Detection and Characterization

This compound facilitates the detection and characterization of PSMA-positive lesions, providing crucial information for patient management, particularly in cases of suspected metastasis or recurrence where conventional imaging may be insufficient targetedonc.comdrugbank.comopenmedscience.comcancernetwork.comcancernetwork.comnih.gov. Its high affinity for PSMA allows for precise targeting of cancer cells drugbank.comopenmedscience.comnih.gov.

A key advantage of this compound is its favorable biodistribution profile, characterized by low urinary activity in the bladder and ureters. Post-hoc analyses indicate that urinary activity did not impact disease assessment in the vast majority of patients (96%), and halo artifacts were rare biospace.com. This characteristic is particularly beneficial for discerning small recurrences in the prostate bed or pelvic lymph nodes located near the bladder cancernetwork.com. Furthermore, this compound PET/CT scans have demonstrated high inter- and intra-reader agreement, suggesting reliable interpretability urotoday.com.

Quantitative Imaging Analysis Techniques

Standardized Uptake Value (SUV) metrics are widely used to quantify radiotracer uptake in tissues. These metrics, including SUVmean (average SUV in a region of interest), SUVmax (maximum SUV in a region of interest), and SUVpeak (average SUV in a small spherical ROI within a lesion), provide standardized measures of tracer concentration.

Studies analyzing the biodistribution of this compound have reported SUV values in normal organs. The kidneys typically show the highest uptake, with a mean SUVmean of 22.4 and a mean SUVpeak of 37.8 e-century.us. In the liver, the mean SUVmean was reported as 6.7 (SD 1.7), with a mean SUVpeak of 8.2 (SD 2.1) e-century.usnih.govnih.gov. The bladder, a primary excretion pathway, showed a median SUVmean of 10.6 (IQR 11.9) and a median SUVpeak of 16.0 (IQR 18.5) e-century.usnih.govnih.gov. Notably, the bladder SUVpeak for this compound is reported to be lower than that observed with other PSMA-targeting agents like 68Ga-PSMA-11 and 18F-DCFPyL e-century.usnih.govnih.gov.

Beyond normal organ distribution, SUV metrics derived from whole-body scans can serve as prognostic indicators. In patients with metastatic castration-resistant prostate cancer (mCRPC) undergoing 177Lu-PSMA-I&T therapy, baseline SUV-based metrics, such as whole-body SUVmax, have been identified as significant prognosticators for short-term outcomes, including PSA response and PSA-progression-free survival (PSA-PFS) snmjournals.orgnih.gov.

Table 1: Representative SUV Metrics for this compound in Normal Organs

OrganMetricValue (Mean ± SD or Median [IQR])Reference
KidneySUVmean22.4 (SD 5.5) e-century.us
KidneySUVpeak37.8 (SD 9.0) e-century.us
LiverSUVmean6.7 (SD 1.7) e-century.usnih.govnih.gov
LiverSUVpeak8.2 (SD 2.1) e-century.usnih.govnih.gov
BladderSUVmean10.6 (IQR 11.9) e-century.usnih.govnih.gov
BladderSUVpeak16.0 (IQR 18.5) e-century.usnih.govnih.gov

Note: Values are derived from post-hoc analyses of phase 3 studies.

Tumor-to-background ratios (TBR) are critical for assessing the conspicuity of lesions against surrounding normal tissues. While specific TBR values for this compound are not extensively detailed in the provided snippets, the agent is noted for its high accumulation in tumors, contributing to a favorable signal-to-noise ratio drugbank.comcancernetwork.com. The development of radiohybrid technology in this compound aims to optimize PSMA binding and internalization, potentially leading to higher tumor-to-background contrast compared to earlier agents drugbank.comcancernetwork.com. The term "contrast enhancement analysis" is typically associated with CT imaging; in PET, the equivalent concept relates to the differential uptake between tumor and background tissues, which is captured by SUV metrics and TBR.

Kinetic modeling provides a more in-depth understanding of radiotracer behavior by analyzing the temporal changes in tracer concentration in tissues and plasma. This approach allows for the estimation of physiological parameters, such as blood flow, tissue binding, and receptor density, which can offer more precise quantification than static SUV measurements.

While kinetic modeling is a well-established technique in PET imaging, specific studies detailing the application of full kinetic modeling for this compound were not found within the provided search results. Research on other PSMA-targeting agents, such as 18F-DCFPyL, has explored kinetic modeling and simplified methods to quantify tracer uptake researchgate.net. Similarly, kinetic modeling has been applied to other PET tracers like [18F]fluorocholine for brain tumors nih.gov. Future research may further elucidate the role of kinetic modeling in optimizing the quantitative analysis of this compound.

Table 2: this compound Lesion Detection Rates

Study/SettingPatient GroupDetection Rate (DR)Verified DR (VDR)Reference
SPOTLIGHT (Recurrence)Biochemical recurrence, negative conventional imaging95% (163/171)64% (110/171) nih.govnih.govresearchgate.net
LIGHTHOUSE (Newly Diagnosed)Pelvic lymph node detection24-33%N/A targetedonc.com
LIGHTHOUSE (Newly Diagnosed)M1 lesion detection14-25%8.1-13% targetedonc.com
SPOTLIGHT (Recurrence, African American Men)Recurrent prostate cancer93%N/A urologytimes.com

Note: Detection rates can vary based on reader interpretation, patient characteristics, and the standard of truth used for verification.

Comparative Research with Other Psma Targeted Radiopharmaceuticals

Comparison with Gallium-68 (68Ga)-Based PSMA Radioligands (e.g., 68Ga-PSMA-11)

Comparative Analysis of Isotope Characteristics and Production Logistics

Flotufolastat F-18 utilizes Fluorine-18 (¹⁸F) as its positron-emitting radionuclide, whereas Gallium-68 (⁶⁸Ga)-based PSMA radioligands, such as 68Ga-PSMA-11, employ ⁶⁸Ga. This difference in isotopes significantly impacts their logistical and production characteristics. ¹⁸F possesses a longer half-life of approximately 109.8 minutes compared to ⁶⁸Ga's 68 minutes cancernetwork.comd-nb.info. This longer half-life for ¹⁸F allows for greater flexibility in production, enabling central manufacturing and distribution, and facilitating delayed imaging protocols d-nb.infodrugbank.com. While ⁶⁸Ga is typically produced using a generator system, making it accessible to facilities without cyclotrons, ¹⁸F is cyclotron-produced, which is a standard for many radiopharmaceutical production centers nih.govmdpi.com. The logistical advantages of ¹⁸F, including its longer shelf-life and potential for broader distribution, position it as a convenient option for widespread clinical use mdpi.com.

Comparative Image Quality and Resolution Attributes

The choice of radionuclide influences the quality and resolution of PET images. ¹⁸F generally emits positrons with lower energy and shorter range compared to ⁶⁸Ga cancernetwork.comd-nb.info. This characteristic can translate into improved spatial resolution and higher image contrast for ¹⁸F-based tracers like this compound when compared to ⁶⁸Ga-based agents cancernetwork.comd-nb.infomdpi.comnih.gov. Some studies suggest that ¹⁸F agents may achieve higher standardized uptake values (SUVmax) within cancerous lesions, potentially enhancing lesion visualization cancernetwork.com.

Comparative Evaluation of Urinary Bladder Activity and Image Interference

A key area of comparison between this compound and 68Ga-PSMA-11 lies in their urinary bladder activity and the subsequent impact on image interpretation. This compound has demonstrated significantly lower urinary bladder activity compared to 68Ga-PSMA-11 urologytimes.combiospace.comnih.govsnmjournals.orgthno.org. This reduced activity leads to less interference with the assessment of pelvic lesions, which are common sites of prostate cancer recurrence urologytimes.combiospace.comnih.govsnmjournals.org. Studies indicate that the interpretation of 68Ga-PSMA-11 PET scans is more frequently impeded by bladder activity than that of this compound PET scans biospace.comsnmjournals.org. Furthermore, halo artifacts, which can obscure lesions, have been reported to be more common with 68Ga-PSMA-11 snmjournals.org. While furosemide (B1674285) administration can help reduce bladder activity for both tracers, potentially augmenting disease detection, this compound's inherently lower urinary excretion offers an advantage in minimizing image interference from the outset biospace.com.

Comparative Assessment of Lesion Detection Capabilities

While ¹⁸F-based agents like this compound may offer advantages in image resolution and potentially higher SUVmax values, direct comparisons of lesion detection capabilities with 68Ga-PSMA-11 show nuanced results. Some research suggests that ¹⁸F agents might exhibit marginally higher detection rates cancernetwork.com, while other studies indicate that 68Ga-PSMA-11 can detect more lesions in specific patient cohorts cancernetwork.comurotoday.com. However, this compound has demonstrated high detection rates, particularly in patients with biochemical recurrence (BCR) and low prostate-specific antigen (PSA) levels (e.g., <0.5 ng/mL), where it showed a detection rate of 64% compared to 36% for 18F-piflufolastat and 38% for 68Ga-PSMA-11 nih.gov. In patients with BCR and negative conventional imaging, this compound achieved a detection rate of 95%, favorably comparing to reported rates of 59-66% for 18F-piflufolastat and 75% for 68Ga-PSMA-11 snmjournals.org. Despite not showing improved sensitivity for pelvic nodal metastases compared to 68Ga-PSMA-11 and 18F-DCFPyL in the LIGHTHOUSE trial, this compound has shown a good distinction between primary tumor activity and bladder background activity drugbank.comurotoday.com.

Table 1: Isotope Characteristics and Production Logistics

Feature This compound 68Ga-PSMA-11
Radionuclide Fluorine-18 (¹⁸F) Gallium-68 (⁶⁸Ga)
Half-life 109.8 minutes cancernetwork.comd-nb.info 68 minutes cancernetwork.comd-nb.info
Production Method Cyclotron nih.govmdpi.com Generator nih.govmdpi.com

Table 2: Urinary Bladder Activity and Image Interference

Feature This compound 68Ga-PSMA-11
Urinary Bladder Activity Lower urologytimes.combiospace.comnih.govsnmjournals.orgthno.org Higher urologytimes.combiospace.comnih.govsnmjournals.orgthno.org
Image Interference Less interference urologytimes.combiospace.comnih.govsnmjournals.org More interference urologytimes.combiospace.comnih.govsnmjournals.org
Median Bladder SUV 0 snmjournals.org 2 snmjournals.org

Table 3: Lesion Detection Capabilities (Biochemical Recurrence - BCR)

Feature This compound 18F-Piflufolastat (DCFPyL) 68Ga-PSMA-11
Detection Rate (PSA <0.5 ng/mL) 64% nih.gov 36% nih.gov 38% nih.gov

Comparison with Other Fluorine-18 (18F)-Based PSMA Radioligands (e.g., 18F-DCFPyL, 18F-PSMA-1007)

Comparative Evaluation of Molecular Structures and Their Influence on Pharmacokinetics

This compound, an optimized radiohybrid (rh) PSMA-targeted PET imaging agent, shares the ¹⁸F isotope with other PSMA-targeting radioligands such as 18F-DCFPyL and 18F-PSMA-1007. Differences in their molecular structures influence their pharmacokinetic profiles, including biodistribution, clearance pathways, and target affinity. This compound is characterized by high PSMA binding affinity, high internalization by PSMA-expressing cells, medium-to-low lipophilicity, and high human serum albumin binding, contributing to optimal kidney clearance drugbank.comurotoday.com.

In contrast, 18F-DCFPyL is also renally cleared but has demonstrated higher urinary system and lacrimal gland accumulation compared to this compound, which may potentially impact the assessment of small lymph nodes in the pelvis thno.org. 18F-DCFPyL exhibits very low hepatic uptake, which can be advantageous for detecting small liver metastases thno.org.

18F-PSMA-1007 is noted for its notably reduced renal excretion compared to 18F-DCFPyL, making it an attractive option for identifying pelvic lesions, particularly local recurrence thno.org. However, 18F-PSMA-1007 can also present with higher background uptake in the bone, which might lead to an increased rate of false-positive findings mdpi.com. Its clearance is primarily hepatobiliary, distinguishing it from primarily renally excreted agents like 18F-FDG researchgate.net. These structural variations dictate how the tracers distribute within the body, their excretion routes, and ultimately their diagnostic performance and potential for image interference.

Table 4: Molecular Structure & Pharmacokinetic/Biodistribution Differences

Feature This compound 18F-DCFPyL 18F-PSMA-1007
Clearance Pathway Optimal kidney clearance urotoday.com; Faster clearance from blood, liver, kidney drugbank.com Renal clearance nih.govnih.govthno.org Reduced renal excretion; Hepatobiliary clearance thno.orgmdpi.comresearchgate.net
Hepatic Uptake Lower than other diastereoisomers drugbank.com Very low, allows detection of liver lesions thno.org Not specified in direct comparison to others for hepatic uptake, but has hepatobiliary clearance thno.orgresearchgate.net
Urinary System Uptake Lower than 18F-DCFPyL thno.org Higher than this compound thno.org Very low, attractive for pelvic lesions thno.org
Bone Uptake Not specified in comparison to others Not specified in comparison to others Higher background uptake, potential for false positives mdpi.com
Lipophilicity Medium-to-low urotoday.com Not specified in comparison Not specified in comparison
Serum Albumin Binding High urotoday.com Not specified in comparison Not specified in comparison

Compound List:

this compound

68Ga-PSMA-11

18F-DCFPyL

18F-PSMA-1007

Comparative Biodistribution Profiles and Clearance Mechanisms

This compound demonstrates a notably different excretion pathway compared to many other PSMA-targeted PET tracers. While [68Ga]Ga-PSMA-11, [18F]DCFPyL, and [18F]rhPSMA-7.3 are primarily renally excreted, leading to significant activity accumulation in the urinary bladder, this compound is predominantly cleared via the hepatobiliary system mdpi.comfrontiersin.orgnih.govnih.govd-nb.infonih.govthno.org.

This hepatobiliary excretion leads to reduced urinary excretion, which is advantageous for visualizing lesions in the pelvic region, particularly those situated near the bladder or urethra, by improving tumor-to-background ratios mdpi.comnih.govd-nb.infonih.govresearchgate.neturotoday.com. However, this pathway also results in higher uptake in the liver and spleen compared to renally excreted tracers mdpi.comnih.gov. While this compound also shows high uptake in the kidneys, its primary elimination route is not renal mdpi.comsnmjournals.org. Studies have indicated that the absorbed dose to the kidney for this compound can be higher than for [18F]PSMA-11 due to retention in the kidney parenchyma snmjournals.org.

Table 1: Comparative Biodistribution and Clearance of PSMA Radiotracers

FeatureThis compound (PSMA-1007)[68Ga]Ga-PSMA-11[18F]DCFPyL
Primary Excretion Route Hepatobiliary mdpi.comfrontiersin.orgnih.govnih.govd-nb.infonih.govthno.orgRenal mdpi.comnih.govRenal mdpi.comnih.gov
Bladder Activity Low mdpi.comnih.govd-nb.infonih.govHigh frontiersin.orgd-nb.infoHigh frontiersin.orgd-nb.info
Liver Uptake High mdpi.comnih.govModerate mdpi.comModerate mdpi.com
Spleen Uptake High nih.govModerate mdpi.comModerate mdpi.com
Kidney Uptake High mdpi.comsnmjournals.orgHigh mdpi.comHigh mdpi.comnih.gov
Bone Uptake (General) Higher incidence of non-specific uptake researchgate.netnih.govmdpi.comGenerally lower non-specific uptakeGenerally lower non-specific uptake
Pelvic Lesion Visualization Improved due to low bladder activity mdpi.comnih.govd-nb.infonih.govCan be hindered by bladder activity frontiersin.orgCan be hindered by bladder activity frontiersin.org

Comparative Performance in Anatomically Challenging Regions

The distinct biodistribution of this compound offers specific advantages in anatomically challenging regions. Its reduced urinary excretion significantly enhances the visualization of lesions located in the pelvic area, particularly those close to the urinary tract, such as local recurrences near the bladder or urethra mdpi.comfrontiersin.orgnih.govd-nb.infonih.govresearchgate.neturotoday.com. This characteristic improves tumor-to-background ratios in these sensitive areas compared to tracers that cause substantial bladder activity mdpi.comnih.govd-nb.info.

This compound has also demonstrated superior performance in detecting disease at low prostate-specific antigen (PSA) levels, often outperforming [68Ga]Ga-PSMA-11 and [18F]DCFPyL in patients with PSA levels below 0.5 ng/mL mdpi.comd-nb.infomdpi.comsnmjournals.orgnih.gov. It is effective in identifying small lesions and micrometastases, with studies reporting the detection of lymph node metastases as small as 1 mm nih.govd-nb.info. The higher standardized uptake values (SUVmax) observed with this compound can further aid in the detection of nodal and micrometastatic disease snmjournals.org.

However, the higher propensity for non-specific bone uptake with this compound can lead to false positives or indeterminate findings in the skeletal system, necessitating careful interpretation and potentially the use of complementary imaging modalities like MRI to confirm bone lesions researchgate.netnih.govmdpi.com. Conversely, the increased liver uptake associated with this compound may limit the detection of liver metastases compared to tracers with lower hepatic accumulation mdpi.comnih.gov.

Conceptual Frameworks for Multi-Tracer Imaging Strategies

Conceptual frameworks for multi-tracer imaging strategies involving this compound primarily revolve around enhancing diagnostic accuracy through complementary information. A key strategy involves the integration of this compound PET/CT with multiparametric Magnetic Resonance Imaging (mpMRI) mdpi.comnih.gov. mpMRI provides detailed anatomical context, which can help differentiate true PSMA-avid lesions from benign findings, especially in equivocal cases. This combined approach can improve the specificity of imaging, particularly for skeletal lesions where this compound may exhibit higher non-specific uptake researchgate.netmdpi.com.

Furthermore, the development of radiohybrid (rh) PSMA ligands, including those related to this compound, opens avenues for theranostic applications. These ligands can be labeled with both diagnostic radioisotopes (like 18F) and therapeutic radioisotopes, enabling a unified approach to imaging and treatment urotoday.com. Future strategies may also explore combining PSMA-targeted therapies with other agents, such as PARP inhibitors, to address PSMA-negative tumors or enhance treatment efficacy thno.org. While not strictly multi-tracer imaging, these approaches underscore a broader trend toward personalized, multi-modal management of prostate cancer.

Q & A

Q. What distinguishes the chemical structure of Flotufolastat F-18 from other PSMA-targeting PET agents, and how does this influence its pharmacokinetic profile?

this compound incorporates a radiohybrid (rh) technology, combining a PSMA-targeting ligand with fluorine-17. Its structure includes a unique urea-based scaffold with a Lys-Glu linker and a silicon-based fluoride acceptor (SAF) moiety, enabling rapid radiolabeling . Unlike earlier PSMA agents (e.g., Ga-68 PSMA-11), this compound exhibits faster clearance from non-target tissues (e.g., liver, kidneys) and prolonged tumor retention, enhancing imaging contrast . Methodologically, researchers should validate its binding affinity (IC50 = 4.4 nM) and compare biodistribution profiles using preclinical models .

Q. What were the key outcomes of the phase III trials (LIGHTHOUSE and SPOTLIGHT) that supported FDA approval?

  • LIGHTHOUSE Trial : Focused on pre-surgical staging in high-risk prostate cancer patients. This compound demonstrated 83% specificity for pelvic lymph node detection compared to histopathology, reducing false positives in nodal staging .
  • SPOTLIGHT Trial : Evaluated biochemical recurrence (BCR) detection. At PSA levels <0.5 ng/mL, the agent achieved a 63% detection rate, rising to 93% at PSA ≥2 ng/mL. Researchers should note its utility in low-PSA scenarios and correlate findings with post-therapy outcomes .

Q. How does this compound integrate into current clinical guidelines for prostate cancer imaging?

The National Comprehensive Cancer Network (NCCN) endorses PSMA-PET for initial staging of unfavorable intermediate- to high-risk prostate cancer and suspected recurrence. This compound’s inclusion reflects its diagnostic accuracy, but adoption rates and real-world positive predictive values require further validation in diverse cohorts .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing this compound with other PSMA-targeted agents (e.g., Ga-68 PSMA-11 or F-18 DCFPyL)?

  • Tracer Kinetics : Design head-to-head studies to compare uptake dynamics (e.g., time-to-peak uptake, clearance rates) and spatial resolution differences due to F-18’s lower positron range vs. Ga-68 .
  • Patient Stratification : Include subgroups with varying PSA levels, prior therapies, and PSMA expression heterogeneity. Use standardized quantitative metrics (SUVmax, tumor-to-background ratios) .
  • Reference Standards : Pair imaging findings with histopathology or post-treatment PSA trends to resolve discrepancies (e.g., false-positive inflammatory lesions) .

Q. How can researchers address contradictions between PSMA-PET findings and conventional imaging (e.g., CT/MRI) in metastatic prostate cancer?

  • Multimodal Analysis : Use hybrid imaging (PET/CT or PET/MRI) to reconcile anatomic and molecular discrepancies. For example, PSMA-negative but CT-positive lesions may indicate non-PSMA-expressing variants .
  • Pathological Correlates : Perform targeted biopsies of discordant lesions to assess PSMA expression via immunohistochemistry, clarifying biological vs. technical discordance .

Q. What methodologies optimize the use of this compound in detecting oligometastatic disease for personalized therapy planning?

  • Dosimetry Studies : Quantify radiation exposure to critical organs (e.g., salivary glands) to refine dosing protocols for repeated scans .
  • Response Assessment : Link PSMA-PET avidity changes post-therapy (e.g., androgen deprivation) with circulating tumor DNA or PSA kinetics to validate imaging surrogates .

Q. What are the implications of this compound’s radiohybrid technology for future theranostic applications?

The rhPSMA platform allows modular substitution of diagnostic (F-18) and therapeutic (e.g., Lu-177) isotopes. Researchers should explore dual-labeling strategies for simultaneous imaging and treatment, assessing dosimetry and therapeutic efficacy in preclinical models .

Q. Key Considerations for Methodological Rigor

  • Reproducibility : Document radiolabeling protocols (e.g., SAF technology) and quality control measures (radiochemical purity >95%) to ensure batch consistency .
  • Ethical Compliance : Address radiation safety in longitudinal studies, particularly for patients undergoing multiple scans .
  • Data Sharing : Publish negative or equivocal findings to improve meta-analyses and reduce publication bias .

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